3,4-dihydroxy-1-[(1R)-1-(hydroxymethyl)-2-phenylethyl]-2-methyl-pyridinium
Overview
Description
- CN128 is an orally bioavailable iron chelator . It contains a side chain hydroxy group that acts as an alternate sacrificial glucuronidation site to alleviate metabolic inactivation at the 3-hydroxy group.
- The compound aims to address diseases caused by iron overload, particularly focusing on mitigating the toxic side effects and low efficacy associated with deferoxamine (a commonly used iron chelator) in clinical settings .
Preparation Methods
- Unfortunately, specific synthetic routes and reaction conditions for CN128 are not readily available in the public domain. it’s worth noting that CN128 is a proprietary compound developed by Hangzhou Zede Medical Technology Co., Ltd., with full intellectual property rights .
- Industrial production methods remain undisclosed due to proprietary considerations.
Chemical Reactions Analysis
- CN128’s reactivity and specific reactions are not widely documented. as an iron chelator, it likely undergoes coordination reactions with iron ions.
- Common reagents and conditions for iron chelation reactions typically involve ligands with oxygen, nitrogen, or sulfur donor atoms.
Scientific Research Applications
- CN128 has been explored in clinical and preclinical studies for various disease areas:
Mechanism of Action
- CN128’s mechanism involves iron regulation. By chelating excess iron, it helps maintain iron homeostasis and prevent iron-related damage.
- Molecular targets and pathways are not explicitly disclosed, but its iron-chelating properties likely involve interactions with iron ions and cellular transport systems.
Comparison with Similar Compounds
- CN128’s uniqueness lies in its proprietary development and specific glucuronidation site, which distinguishes it from other iron chelators.
- Similar compounds include deferoxamine (DFO), deferiprone, and deferasirox, each with distinct mechanisms and limitations.
Properties
IUPAC Name |
1-[(2R)-1-hydroxy-3-phenylpropan-2-yl]-2-methylpyridin-1-ium-3,4-diol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3/c1-11-15(19)14(18)7-8-16(11)13(10-17)9-12-5-3-2-4-6-12/h2-8,13,17,19H,9-10H2,1H3/p+1/t13-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAYRGKKCBATAET-CYBMUJFWSA-O | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=[N+](C=CC(=C1O)O)C(CC2=CC=CC=C2)CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=[N+](C=CC(=C1O)O)[C@H](CC2=CC=CC=C2)CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18NO3+ | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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